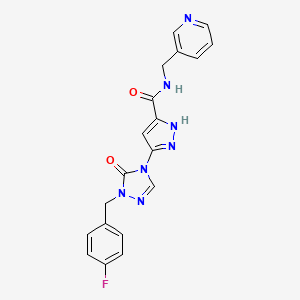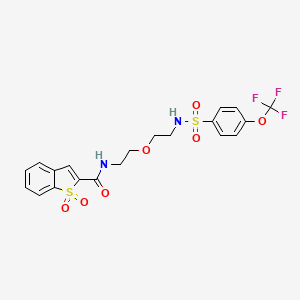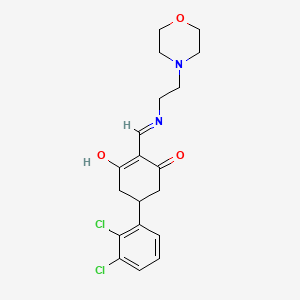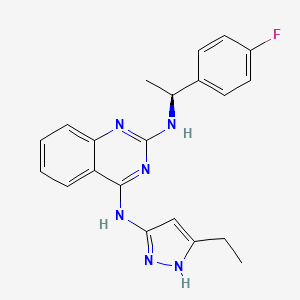
CXCR2 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR2 antagonist 2 is a compound that inhibits the activity of the C-X-C chemokine receptor type 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the inflammatory response by mediating the migration of these cells to sites of inflammation. By blocking CXCR2, this compound can potentially reduce inflammation and has been studied for its therapeutic potential in various inflammatory diseases and cancers .
Preparation Methods
The synthesis of CXCR2 antagonist 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Chemical Reactions Analysis
CXCR2 antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of bonds with the addition of water. .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the role of CXCR2 in various chemical processes.
Biology: It helps in understanding the biological pathways involving CXCR2, particularly in the immune response and cell migration.
Medicine: It has shown promise in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and certain types of cancer by inhibiting the migration of neutrophils to the site of inflammation
Industry: It is used in the development of new therapeutic agents targeting inflammatory pathways
Mechanism of Action
CXCR2 antagonist 2 exerts its effects by binding to the CXCR2 receptor on the surface of neutrophils and other cells. This binding prevents the receptor from interacting with its natural ligands, such as interleukin-8 (IL-8). As a result, the migration of neutrophils to sites of inflammation is inhibited, reducing the inflammatory response. The molecular pathways involved include the inhibition of G-protein coupled receptor signaling, which is crucial for the chemotaxis of neutrophils .
Comparison with Similar Compounds
CXCR2 antagonist 2 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the CXCR2 receptor. Similar compounds include:
Danirixin: Another CXCR2 antagonist studied for its effects on COPD.
Navarixin: A CXCR2 antagonist investigated for its potential in treating various cancers.
MK-7123: A CXCR2 antagonist evaluated for its anti-inflammatory properties
This compound stands out due to its unique chemical structure and the specific conditions under which it is synthesized, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C17H17FN2O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-3,4-dihydro-2H-thiochromen-7-yl)urea |
InChI |
InChI=1S/C17H17FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2,5-8,21H,3-4,9H2,1H3,(H2,19,20,22) |
InChI Key |
SBTIRQPCNMRDMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(CCCS3(=O)=O)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B10831274.png)
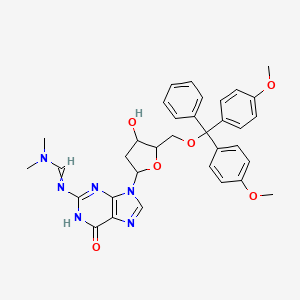
![8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine](/img/structure/B10831290.png)
![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831292.png)
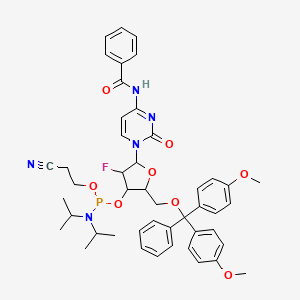
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B10831303.png)
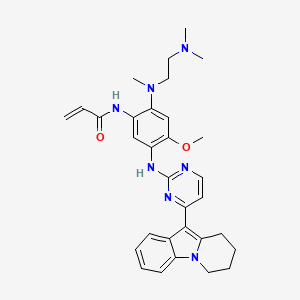

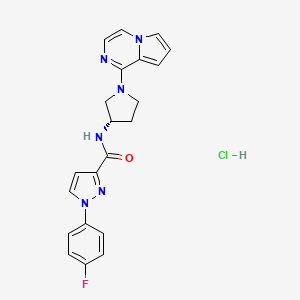
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B10831343.png)
